2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that combines a benzothiazole ring with a piperidine moiety and a dichlorophenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid derivatives. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and TBTU for coupling reactions, as well as oxidizing and reducing agents for specific transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like COX-1 and COX-2, leading to anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar benzothiazole and piperidine structure but differ in their functional groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have a morpholine moiety instead of a piperidine group.
Uniqueness
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of a benzothiazole ring, piperidine moiety, and dichlorophenoxyacetate group.
Biological Activity
The compound 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is a synthetic derivative that combines elements of piperidine, benzothiazole, and chlorophenoxy functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C19H19Cl2N3O3S. Its structure features a piperidine ring connected to a benzothiazole moiety and an ester group derived from 2-(2,4-dichlorophenoxy)acetic acid. The presence of the dichlorophenoxy group is significant as it may enhance the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, including breast and glioblastoma cancer cells, with IC50 values in the nanomolar range . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzothiazole derivative | MCF-7 (Breast) | 0.63 |
Benzothiazole derivative | U87 (Glioblastoma) | 1.13 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzothiazole derivatives possess significant activity against various bacterial strains. This activity is likely attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates that benzothiazole derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression in cancer cells.
- Inhibition of Kinases: Targeting specific kinases involved in cancer cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of a related benzothiazole derivative in vitro against a panel of cancer cell lines. The results demonstrated potent cytotoxicity with minimal effects on normal cells, highlighting the selectivity of these compounds for cancerous tissues .
Another study focused on the antimicrobial efficacy of similar compounds against drug-resistant bacterial strains, revealing significant inhibition zones in agar diffusion assays .
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-5-yl) 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c21-13-4-6-17(15(22)10-13)26-12-19(25)27-14-5-7-18-16(11-14)23-20(28-18)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBPUYBJVNGDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.